

# 3-Amino-5-nitrobenzisothiazole molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556

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An In-Depth Technical Guide to 3-Amino-5-nitrobenzisothiazole: Properties, Synthesis, and Applications in Research and Development

## Introduction

The benzisothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and useful physicochemical properties. Its derivatives are integral to the development of pharmaceuticals ranging from antipsychotics to anticancer agents. This guide focuses on a specific, highly functionalized derivative: 3-Amino-5-nitrobenzisothiazole. The presence of a reactive amino group, an electron-withdrawing nitro group, and the unique isothiazole ring system imparts a distinct chemical personality to this molecule, making it a valuable building block. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its core properties, synthesis, characterization, applications, and safety protocols, grounded in authoritative scientific data.

## Core Molecular Profile and Physicochemical Properties

3-Amino-5-nitrobenzisothiazole, identified by the CAS Number 84387-89-3, is a crystalline solid, typically appearing as an orange to red or light yellow to brown powder<sup>[1][2]</sup>. Its molecular structure is characterized by a bicyclic system where a benzene ring is fused to an isothiazole ring, with an amino group at position 3 and a nitro group at position 5.

The strategic placement of these functional groups dictates the molecule's reactivity and potential applications. The amino group serves as a key nucleophilic handle for further synthetic elaboration, while the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic system and can be a crucial pharmacophore in certain biological contexts.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	<b>5-nitro-1,2-benzothiazol-3-amine</b>	[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> S	[1][3]
Molecular Weight	195.20 g/mol	[3]
CAS Number	84387-89-3	[1][3]
Appearance	Orange to red powder; Light yellow to brown powder/crystal	[1][2]
Melting Point	250 °C (with decomposition)	[2]
pKa (Predicted)	5.13 ± 0.50	[1][2]

| InChI Key| LDTCWISGJYTXDC-UHFFFAOYSA-N | |

## Synthesis and Mechanistic Insights

The synthesis of substituted benzothiazoles often involves the construction of the heterocyclic ring from a suitably functionalized benzene precursor. A patented method for preparing 3-amino-5-nitro-2,1-benzothiazole (an isomer) provides valuable insight into a viable synthetic strategy, which involves the cyclization of a thiocyanatoaniline derivative[4]. This approach underscores the importance of installing the key sulfur and nitrogen atoms to facilitate the ring-closure reaction.

A logical and common strategy for this class of compounds begins with a precursor already containing the nitro and amino functionalities, followed by the introduction of sulfur and

subsequent cyclization.

## Experimental Protocol: Illustrative Synthesis

This protocol is a representative procedure based on established chemical principles for synthesizing related benzothiazole structures[5]. The causality behind this workflow is to first introduce a sulfur-containing group onto an activated aromatic ring and then induce an intramolecular cyclization to form the isothiazole ring.

### Step 1: Thiocyanation of 4-Nitro-2-aminophenol

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aniline derivative in a suitable solvent like acetic acid.
- Add a source of thiocyanate, such as potassium thiocyanate (KSCN), to the solution.
- Cool the mixture to 0-5°C in an ice bath. This is critical to control the exothermicity of the subsequent halogenation step.
- Slowly add a solution of bromine (Br<sub>2</sub>) in acetic acid dropwise, ensuring the temperature does not exceed 10°C. The bromine acts as an oxidizing agent to generate the electrophilic thiocyanogen species ((SCN)<sub>2</sub>) in situ, which then substitutes onto the aromatic ring.
- After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to go to completion.
- Pour the reaction mixture into a large volume of ice water to precipitate the product.
- Collect the solid product by filtration, wash thoroughly with water to remove salts and acid, and dry under vacuum.

### Step 2: Oxidative Cyclization to form 3-Amino-5-nitrobenzisothiazole

- Suspend the thiocyanato intermediate from Step 1 in a suitable solvent, such as ethanol or a mixture of sulfuric acid and water, as described in related patents[4].
- Add an oxidizing agent (e.g., hydrogen peroxide or bromine in an acidic medium) portion-wise while monitoring the internal temperature. The oxidant facilitates the intramolecular

cyclization by activating the sulfur atom, which then attacks the amino group to close the isothiazole ring.

- Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
- Cool the mixture to room temperature and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the final product.
- Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol or DMF to obtain the purified 3-Amino-5-nitrobenzisothiazole.

## Visualization of Synthesis Workflow



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Caption: A generalized workflow for the synthesis of 3-Amino-5-nitrobenzisothiazole.

## Applications and Research Frontiers

While initially explored in the context of materials science, 3-Amino-5-nitrobenzisothiazole and its derivatives are gaining attention in drug discovery and chemical biology.

## Dye and Materials Chemistry

The chromophoric nature of the nitroaromatic system makes this compound a valuable intermediate in the synthesis of disperse dyes. A key application involves its conversion into a diazonium salt, which can then be used in azo coupling reactions to produce a wide range of colors[4]. The diazonium salt of its isomer, 3-amino-5-nitro-2,1-benzisothiazole, is explicitly mentioned for this purpose[4][6].

## Drug Development and Medicinal Chemistry

The broader benzothiazole class is a cornerstone of many therapeutic agents<sup>[7][8]</sup>. The specific 5-nitro-1,2-benzothiazol-3-amine scaffold has recently been identified as a modulator of protein aggregation.

- **Neurodegenerative Diseases:** A 2023 study in ACS Omega reported that 5-nitro-1,2-benzothiazol-3-amine (a synonym for the topic compound) can modulate the aggregation of both  $\alpha$ -synuclein and tau proteins<sup>[9]</sup>. This is highly significant, as the misfolding and aggregation of these proteins are pathological hallmarks of Parkinson's disease and Alzheimer's disease, respectively. This finding positions 3-Amino-5-nitrobenzisothiazole as a promising starting point for the development of novel therapeutics targeting neurodegeneration<sup>[9]</sup>.
- **Antiparasitic Research:** While not studied directly, the related 5-nitro-2-aminothiazole scaffold has demonstrated potent activity against trypanosomatid parasites, the causative agents of Chagas disease and leishmaniasis<sup>[10]</sup>. The nitro group is often crucial for the mechanism of action in these contexts, suggesting that 3-Amino-5-nitrobenzisothiazole could be a candidate for screening in antiparasitic drug discovery programs.

## Safety, Handling, and Storage

As a functionalized nitroaromatic amine, 3-Amino-5-nitrobenzisothiazole requires careful handling. The compound is classified as an irritant and appropriate personal protective equipment (PPE) is mandatory.

Table 2: GHS Hazard Classification

Hazard Code	Description	Class	Source(s)
H315	Causes skin irritation	Skin Irritation, Category 2	<a href="#">[1]</a> <a href="#">[3]</a>
H319	Causes serious eye irritation	Eye Irritation, Category 2	<a href="#">[1]</a> <a href="#">[3]</a>

| H335 | May cause respiratory irritation | STOT SE, Category 3 |[\[3\]](#) |

## Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and maintain compound integrity.

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Use a laboratory space with adequate ventilation.
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear nitrile or other chemically resistant gloves.
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask or a higher-level respirator.
  - Body Protection: Wear a standard laboratory coat.
- Handling Procedures:
  - Avoid creating dust. Use spatulas to carefully transfer the solid.
  - Do not eat, drink, or smoke in the handling area[\[11\]](#).
  - Wash hands thoroughly after handling, even if gloves were worn[\[12\]](#).
  - In case of accidental contact, follow first-aid measures immediately:
    - Skin: Wash off with plenty of soap and water. Seek medical attention if irritation persists[\[12\]](#).
    - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[\[12\]](#).
    - Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell[\[12\]](#).
- Storage:

- Store in a tightly sealed container to prevent moisture uptake.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11][12].
- The recommended storage temperature is often between 2-8°C[2].
- Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

3-Amino-5-nitrobenzisothiazole is a molecule of significant synthetic utility and growing biological interest. Its well-defined physicochemical properties, coupled with a versatile and reactive set of functional groups, make it an important building block in both materials science and medicinal chemistry. While its role as a dye intermediate is established, its recently discovered potential as a modulator of pathogenic protein aggregation opens a new and exciting frontier for its application in the development of therapies for neurodegenerative diseases. Adherence to strict safety protocols is essential when working with this compound, ensuring that its potential can be explored responsibly by the scientific community.

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- To cite this document: BenchChem. [3-Amino-5-nitrobenzisothiazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430556#3-amino-5-nitrobenzisothiazole-molecular-weight-and-formula>

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